2-Hydroxy-15-methylheptadecanoic acid

Lipidomics Mass Spectrometry Structural Elucidation

2-Hydroxy-15-methylheptadecanoic acid (CAS 122751-78-4), with the molecular formula C₁₈H₃₆O₃ and a molecular weight of 300.5 g/mol, is a saturated, long-chain, branched 2-hydroxy fatty acid. It features a 17-carbon backbone (heptadecanoic acid) bearing a methyl substituent at the 15th carbon and a hydroxyl group at the α-carbon (C-2), classifying it as an anteiso-methyl-branched 2-hydroxy fatty acid.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 122751-78-4
Cat. No. B12646259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-15-methylheptadecanoic acid
CAS122751-78-4
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H36O3/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(19)18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21)
InChIKeyGOTJUJHDFGSMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-15-methylheptadecanoic acid (CAS 122751-78-4): A Specialized Branched-Chain 2-Hydroxy Fatty Acid for Microbiological and Lipidomics Research


2-Hydroxy-15-methylheptadecanoic acid (CAS 122751-78-4), with the molecular formula C₁₈H₃₆O₃ and a molecular weight of 300.5 g/mol, is a saturated, long-chain, branched 2-hydroxy fatty acid [1]. It features a 17-carbon backbone (heptadecanoic acid) bearing a methyl substituent at the 15th carbon and a hydroxyl group at the α-carbon (C-2), classifying it as an anteiso-methyl-branched 2-hydroxy fatty acid. This compound is not a major constituent of common biological systems; rather, its occurrence is highly restricted, serving as a signature lipid component in the membranes of specific gliding bacteria, most notably within the myxobacteria group [2].

Why 2-Hydroxy-15-methylheptadecanoic acid Cannot Be Replaced by Other C18 Hydroxy Fatty Acids in Targeted Research


Generic substitution with other C18 2-hydroxy fatty acids, such as 2-hydroxyoctadecanoic acid (2-hydroxy stearic acid) or 2-hydroxyoleic acid, fails for research applications requiring this specific molecule because the combination of the 15-methyl branch and the 2-hydroxyl group is not a general property of long-chain hydroxy acids; it is a unique, biologically programmed structural motif. This precise architecture dictates its exclusive incorporation into specific sphingolipids and phospholipids by dedicated, stereospecific enzymes (e.g., fatty acid α-hydroxylases) in myxobacteria [1]. Using a straight-chain or differently branched analog would fail to replicate the native lipid interactions, membrane behavior, and taxonomic specificity, thereby invalidating studies on myxobacterial membrane biology, sphingolipid biosynthesis, or the use of this compound as a diagnostic biomarker [2].

Differential Evidence for 2-Hydroxy-15-methylheptadecanoic acid: Quantitative Comparisons Against Structural Analogs


Unambiguous Structural Differentiation from Straight-Chain 2-Hydroxy C18:0 Fatty Acids

The target compound, 2-hydroxy-15-methylheptadecanoic acid (anteiso-methyl branched C18), is clearly differentiated from its most common C18 analog, 2-hydroxyoctadecanoic acid (2-hydroxy stearic acid, a straight-chain molecule), by its molecular interaction with mass spectrometry derivatization. When analyzed as its methyl ester derivative, the anteiso-branched 2-hydroxy-15-methylheptadecanoic acid methyl ester (C₁₉H₃₈O₃) produces a distinct fragmentation pattern in GC-MS, notably a characteristic [M-59]⁺ ion, and elutes at a different retention time than the straight-chain 2-hydroxyoctadecanoic acid methyl ester under identical chromatographic conditions [1]. This difference is quantifiable through distinct Kovats retention indices [2].

Lipidomics Mass Spectrometry Structural Elucidation

High Concentration and Taxonomic Specificity in Myxobacteria vs. Other Gliding Bacteria

In a direct comparative analysis of gliding bacteria, 2-hydroxy-15-methylhexadecanoic acid (the C17 analog) was identified as a major hydroxy fatty acid, constituting up to 50% of the total fatty acids in myxobacteria such as Stigmatella aurantiaca and Myxococcus fulvus [1]. In stark contrast, this compound is absent or present only in trace amounts in members of the Cytophaga-Flexibacter group. Instead, these bacteria predominantly contain 3-hydroxy-13-methyltetradecanoic acid (3-OH iso C15:0) and 3-hydroxy-15-methylhexadecanoic acid (3-OH iso C17:0) [2]. While this data is for the C17 analog, the C18 target compound is an extended-chain homolog within the same biosynthetic pathway and is expected to exhibit an identical taxonomic restriction.

Microbial Chemotaxonomy Lipid Biomarker Bacterial Typing

Partitioning into Alkaline-Stable Ceramide vs. Labile Ester Lipids Compared to Non-Hydroxylated Analogs

A key differential property of 2-hydroxy-15-methylheptadecanoic acid and its analogs is their selective incorporation into alkali-stable ceramide fractions. In Aureispira marina, 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) was uniquely localized in two cellular lipids resistant to standard alkaline hydrolysis, in contrast to non-hydroxylated fatty acids (e.g., arachidonic acid) which are predominantly found in labile ester-linked phospholipids [1]. The C18 target compound, as a biosynthetic homolog, is expected to show this identical partitioning behavior, differentiating it from non-hydroxylated branched-chain fatty acids like 15-methylheptadecanoic acid which lack this selective ceramide association.

Lipid Biochemistry Ceramide Analysis Alkaline Hydrolysis

Biosynthetic Integration into Sphingolipids via Stereospecific α-Hydroxylases, a Route Incompatible with Non-Hydroxylated or 3-Hydroxy Analogs

The biosynthesis of 2-hydroxy-15-methyl fatty acids in myxobacteria is catalyzed by a family of stereospecific fatty acid α-hydroxylases that act on fatty acids already bound to sphingolipids [1]. This enzyme system is specific for the α-position and is not compatible with 3-hydroxy fatty acids, which are synthesized via a completely different pathway [2]. The C18 target compound is a direct product of this unique α-hydroxylation pathway, while a compound like 3-hydroxy-15-methylheptadecanoic acid would be synthesized independently and incorporated into different lipid structures.

Enzymology Sphingolipid Biosynthesis Myxobacteria

Synthetic Utility as a Chiral Building Block Differentiated from Racemic or Non-Functionalized Analogs

The target compound can be synthesized in optically active form via established routes, as demonstrated by the gram-scale synthesis of its closely related C17 analog, (S)-2-hydroxy-15-methylpalmitic acid, from commercially available lactones [1]. This contrasts with the procurement of achiral, non-hydroxylated 15-methylheptadecanoic acid, which lacks the versatile α-hydroxy acid functionality for further derivatization. The 2-hydroxy group provides a handle for esterification, amidation, or oxidation, making it a more valuable chiral synthon for complex lipid synthesis.

Organic Synthesis Chiral Pool Natural Product Synthesis

Optimal Application Scenarios for 2-Hydroxy-15-methylheptadecanoic acid Based on Functional Evidence


Development of Diagnostic Lipid Biomarkers for Myxobacteria and Related Gliding Bacteria

This compound is the ideal standard for developing targeted GC-MS or LC-MS/MS multiple reaction monitoring (MRM) methods to detect and differentiate myxobacteria in complex environmental or clinical samples. The demonstrated taxonomic specificity against Cytophaga-Flexibacter species [1] makes it a superior choice for unambiguous identification, which is critical for microbial ecology, bioremediation monitoring, and taxonomic studies where closely related species must be distinguished.

Investigating Sphingolipid Biosynthesis and α-Hydroxylase Enzymology in Model Organisms

As a direct product and substrate of the stereospecific fatty acid α-hydroxylase/sphingolipid biosynthetic pathway identified in Myxococcus xanthus and Stigmatella aurantiaca [2], this compound is a required chemical standard for in vitro enzyme assays, inhibitor screening, and metabolic labeling studies. Generic 2-hydroxy fatty acids would not serve as valid substrates for these specific enzymes, making this compound essential for targeted biochemical research.

Total Synthesis of Myxobacterial Natural Products and Complex Sphingolipids

For synthetic chemists aiming to produce naturally occurring myxobacterial sphingolipids or other complex lipids containing this specific fatty acyl chain, purchasing the target compound directly is more efficient than multi-step synthesis from simpler precursors. The compound's bifunctional nature (carboxylic acid and α-hydroxy group) makes it a versatile advanced intermediate for constructing ester, amide, and ketone linkages, as validated by its use in related natural product synthesis [3].

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